(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 507472-06-2
VCID: VC21542691
InChI: InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

CAS No.: 507472-06-2

VCID: VC21542691

Molecular Formula: C23H20N2O4

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid - 507472-06-2

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry and peptide synthesis. It belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This compound is an alanine derivative, featuring a pyridine ring and a propanoic acid moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves methods such as the mixed anhydride method, often using sodium azide to facilitate the formation of azide derivatives from protected amino acids. Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.

Applications in Peptide Synthesis

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is primarily used as a building block in peptide synthesis. The stability of the Fmoc group under basic conditions makes it suitable for iterative synthesis processes in solid-phase peptide synthesis. Once incorporated into peptides, it may influence biological activity through modifications at the amino acid level, which can significantly alter pharmacological properties.

Research Findings and Biological Activity

Studies have shown that modifications at the amino acid level can significantly alter pharmacological properties, making this compound valuable in drug design. The presence of a pyridine ring and a propanoic acid moiety contributes to its biological activity, although specific mechanisms of action are not fully detailed in available literature.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acidC₃₆H₃₁N₂O₄388.42 g/mol284491-95-8
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acidC₂₈H₂₃NO₄437.5 g/mol269078-81-1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acidC₂₃H₂₀N₂O₄388.42 g/mol142994-45-4
CAS No. 507472-06-2
Product Name (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Standard InChI InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Standard InChIKey IZXATJNDHWFETN-NRFANRHFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CN=CC=C4
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4
Synonyms (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
PubChem Compound 7023363
Last Modified Aug 15 2023

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